molecular formula C7H8N2O2 B1419702 5-Methoxynicotinaldehyde oxime CAS No. 1087659-31-1

5-Methoxynicotinaldehyde oxime

Cat. No. B1419702
M. Wt: 152.15 g/mol
InChI Key: IYJMHCDUUDDZBX-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxynicotinaldehyde oxime is a heterocyclic compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxynicotinaldehyde oxime consists of a pyridine ring with a methoxy group and an oxime group attached . The SMILES string representation is COc1cncc(\C=N\O)c1 .


Chemical Reactions Analysis

Oximes, including 5-Methoxynicotinaldehyde oxime, have diverse reactivity modes that enable their use in various methodologies . They can undergo transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Scientific Research Applications

1. Uranium Recovery from Wastewater

  • Application Summary: Oxime-functionalized PCN-222, a type of Zr-based metal organic framework (MOF), was synthesized for recovering uranium (U (VI)) from wastewater . This was achieved through the directed construction of productive adsorbents .
  • Methods of Application: The MOF called PCN-222 was synthesized and oxime functionalized based on directed molecular structure design . The resulting adsorbent, named PCN-222-OM, was used for recovering U (VI) from wastewater .
  • Results: PCN-222-OM showed excellent adsorption capacity (403.4 mg·g−1) at pH = 6.0 due to its abundant holey structure and strong chelation for oxime groups with U(VI) ions . It also exhibited outstanding selectivity and reusability during the adsorption .

2. Antidotes for Organophosphate Poisoning

  • Application Summary: Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They are used as drugs and intermediates for the synthesis of several pharmacological derivatives .
  • Methods of Application: Oximes reactivate the enzyme—acetylcholinesterase (AChE)—which is inhibited by OP compounds . This reactivation is crucial in treating OP poisoning .
  • Results: Several oxime-based reactivators or nerve antidotes have been developed, including pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime . Among these, pralidoxime is the only FDA-approved drug .

3. Covalent Adaptable Networks (CANs)

  • Application Summary: Oxime chemistry has been used in the construction of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
  • Methods of Application: The combination of oximes with esters and urethanes has enabled the realization of CANs .
  • Results: The use of oxime chemistry in CANs has led to materials with versatile and tunable properties .

4. Rapid Bioconjugation to Disulfide-Rich Peptides

  • Application Summary: The oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .
  • Methods of Application: The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
  • Results: The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .

5. Oxime Metathesis

  • Application Summary: Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
  • Methods of Application: The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . A metathesis mechanism was proposed that is well supported by both experimental and computational studies .
  • Results: Oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .

6. Inhibition of 5-Lipoxygenase

  • Application Summary: Oximes have been used as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses .
  • Methods of Application: The oxime moiety was incorporated into the structure of the inhibitor .
  • Results: The presence of a free oxime moiety in the 3’-position and a hydrogen in position N1 were found to be required for effective inhibitory activity .

4. Rapid Bioconjugation to Disulfide-Rich Peptides

  • Application Summary: The oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .
  • Methods of Application: The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
  • Results: The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .

5. Oxime Metathesis

  • Application Summary: Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
  • Methods of Application: The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . A metathesis mechanism was proposed that is well supported by both experimental and computational studies .
  • Results: Oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .

6. Inhibition of 5-Lipoxygenase

  • Application Summary: Oximes have been used as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses .
  • Methods of Application: The oxime moiety was incorporated into the structure of the inhibitor .
  • Results: The presence of a free oxime moiety in the 3’-position and a hydrogen in position N1 were found to be required for effective inhibitory activity .

Safety And Hazards

Safety data sheets advise avoiding breathing mist, gas, or vapors of 5-Methoxynicotinaldehyde oxime. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .

Future Directions

Oximes, including 5-Methoxynicotinaldehyde oxime, have potential for diverse applications due to their unique reactivity modes . They have been used in dynamic materials, energetic materials, and biocatalytic oxime reductions . Future research may focus on understanding the neurophysiological and neural mechanisms that contribute to the potential clinical effects of oximes .

properties

IUPAC Name

(NE)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMHCDUUDDZBX-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670147
Record name N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxynicotinaldehyde oxime

CAS RN

1087659-31-1
Record name N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxynicotinaldehyde oxime
Reactant of Route 2
Reactant of Route 2
5-Methoxynicotinaldehyde oxime
Reactant of Route 3
Reactant of Route 3
5-Methoxynicotinaldehyde oxime
Reactant of Route 4
Reactant of Route 4
5-Methoxynicotinaldehyde oxime
Reactant of Route 5
Reactant of Route 5
5-Methoxynicotinaldehyde oxime
Reactant of Route 6
Reactant of Route 6
5-Methoxynicotinaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.